5-Chloro-2-methoxy-4-(methylsulfonyl)aniline
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Overview
Description
5-Chloro-2-methoxy-4-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H10ClNO3S. It is characterized by the presence of a chloro group, a methoxy group, and a methylsulfonyl group attached to an aniline ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-(methylsulfonyl)aniline typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Chlorination: The amino group is chlorinated using a chlorinating agent like thionyl chloride to introduce the chloro group.
Sulfonation: Finally, the methylsulfonyl group is introduced using a sulfonating agent such as methylsulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, substituted anilines, and various functionalized aromatic compounds.
Scientific Research Applications
5-Chloro-2-methoxy-4-(methylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-(methylsulfonyl)aniline involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylsulfonyl)aniline: Similar structure but lacks the methoxy group.
5-Chloro-2-methoxyphenylboronic acid: Contains a boronic acid group instead of the methylsulfonyl group.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: An intermediate in the synthesis of glyburide.
Uniqueness
5-Chloro-2-methoxy-4-(methylsulfonyl)aniline is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activities. The presence of both the chloro and methylsulfonyl groups makes it a versatile compound for various chemical transformations and applications.
Biological Activity
5-Chloro-2-methoxy-4-(methylsulfonyl)aniline is a compound of significant interest due to its diverse biological activities. This article reviews its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The molecular structure of this compound features:
- Chloro group : Enhances biological activity through electronic effects.
- Methoxy group : Increases lipophilicity and improves binding affinity to biological targets.
- Methylsulfonyl group : Contributes to the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other tested strains | Weak to Moderate |
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly as an inhibitor of specific protein kinases involved in cancer progression. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, derivatives of this compound have been synthesized and tested, revealing promising results against multiple cancer types .
Cell Line | IC50 (μM) |
---|---|
MiaPaCa2 | 1.32 |
H1975 | 5.89 |
A431 | 2.06 |
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
- Binding Affinity : The methoxy and methylsulfonyl groups enhance the compound's binding affinity to target proteins, facilitating its inhibitory effects on pathways critical for tumor growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the aniline structure can significantly influence biological activity. For example, the introduction of different substituents on the aromatic ring alters the compound's interaction with target enzymes, impacting its efficacy as an anticancer agent .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Anticancer Activity : A series of synthesized derivatives were evaluated for their anti-proliferative activity against various cancer cell lines, demonstrating that specific modifications led to enhanced potency compared to the parent compound .
- Antimicrobial Evaluation : Compounds derived from this structure were tested against a range of bacterial strains, showing a consistent pattern of moderate to strong antibacterial activity, particularly against Gram-positive bacteria .
Properties
Molecular Formula |
C8H10ClNO3S |
---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-methylsulfonylaniline |
InChI |
InChI=1S/C8H10ClNO3S/c1-13-7-4-8(14(2,11)12)5(9)3-6(7)10/h3-4H,10H2,1-2H3 |
InChI Key |
BKQIYJUUBCNBEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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